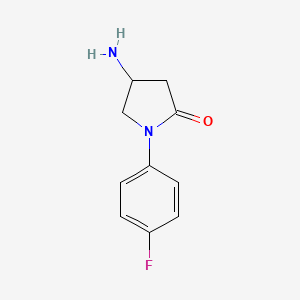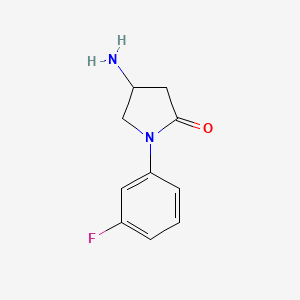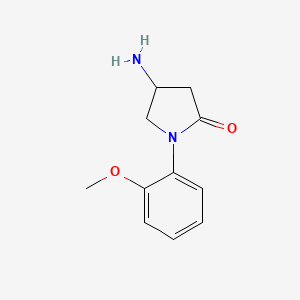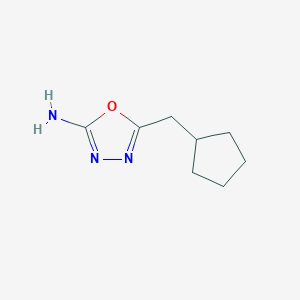
Tert-butyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)isoindoline-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isoindoline-2-carboxylate is a boronic ester derivative. This compound is significant in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura cross-coupling reactions. Its unique structure, featuring a boronic ester group, makes it a valuable intermediate in the synthesis of various complex molecules.
Mechanism of Action
Target of Action
Compounds with similar structures have been used in the synthesis of biologically active compounds such as crizotinib .
Mode of Action
Compounds containing the 1,3,2-dioxaborolane moiety are known to undergo borylation reactions . These reactions typically involve the formation of carbon-boron bonds, which can be further transformed into carbon-carbon or carbon-heteroatom bonds .
Biochemical Pathways
The compound’s boron-containing moiety is often involved in suzuki-miyaura cross-coupling reactions , which are widely used in organic synthesis.
Result of Action
It’s worth noting that compounds with similar structures have been used in the synthesis of biologically active compounds .
Action Environment
It’s known that the stability and reactivity of boronic acids and their derivatives can be influenced by factors such as temperature, ph, and the presence of certain functional groups .
Biochemical Analysis
Biochemical Properties
Tert-butyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isoindoline-2-carboxylate plays a significant role in biochemical reactions, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura cross-coupling reactions. This compound interacts with various enzymes and proteins, facilitating the transfer of boron atoms to organic molecules. The nature of these interactions is primarily based on the compound’s ability to form stable complexes with palladium catalysts, which are essential for the cross-coupling process .
Cellular Effects
The effects of this compound on cellular processes are multifaceted. This compound has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, it can modulate the activity of phosphatidylinositol 3-kinase (PI3K), an enzyme involved in cell growth and survival . By affecting PI3K activity, the compound can alter downstream signaling pathways, leading to changes in gene expression and metabolic processes within the cell.
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules. The compound can inhibit or activate enzymes by forming reversible covalent bonds with active site residues. This interaction can lead to changes in enzyme conformation and activity, ultimately affecting cellular functions. Additionally, the compound’s boron moiety can participate in nucleophilic substitution reactions, further influencing biochemical pathways .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under standard laboratory conditions but may degrade over extended periods or under harsh conditions, such as high temperatures or acidic environments . Long-term exposure to the compound can lead to cumulative effects on cellular processes, necessitating careful monitoring in experimental setups.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit minimal toxicity and therapeutic potential, while higher doses can lead to adverse effects, including toxicity and organ damage . Threshold effects have been observed, where a specific dosage range is required to achieve the desired biochemical effects without causing harm to the organism.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its transformation and utilization within the cell. The compound can affect metabolic flux and alter metabolite levels by modulating enzyme activity and participating in biochemical reactions . These interactions are crucial for understanding the compound’s role in cellular metabolism and its potential therapeutic applications.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins. The compound can be actively transported across cell membranes or passively diffuse based on its chemical properties . Once inside the cell, it may localize to specific compartments or accumulate in certain tissues, affecting its overall bioavailability and efficacy.
Subcellular Localization
The subcellular localization of this compound is determined by targeting signals and post-translational modifications that direct it to specific organelles. The compound’s activity and function can be influenced by its localization, as it may interact with different biomolecules depending on its subcellular environment . Understanding the compound’s localization is essential for elucidating its mechanism of action and optimizing its use in biochemical research.
Preparation Methods
The synthesis of tert-butyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isoindoline-2-carboxylate typically involves the reaction of isoindoline derivatives with boronic esters. One common method includes the use of tert-butyl isoindoline-2-carboxylate and 4,4,5,5-tetramethyl-1,3,2-dioxaborolane in the presence of a palladium catalyst. The reaction is usually carried out under inert conditions, such as an argon atmosphere, and at elevated temperatures to ensure complete conversion .
Chemical Reactions Analysis
This compound primarily undergoes substitution reactions, particularly the Suzuki-Miyaura cross-coupling reaction. In this reaction, the boronic ester group reacts with aryl or vinyl halides in the presence of a palladium catalyst and a base, forming new carbon-carbon bonds. Common reagents used in these reactions include palladium acetate, triphenylphosphine, and potassium carbonate. The major products formed are biaryl or alkenyl derivatives, which are valuable in the synthesis of pharmaceuticals and organic materials .
Scientific Research Applications
Tert-butyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isoindoline-2-carboxylate is widely used in scientific research due to its versatility in organic synthesis. It is employed in the development of pharmaceuticals, agrochemicals, and advanced materials. In medicinal chemistry, it serves as a building block for the synthesis of biologically active molecules, including kinase inhibitors and other therapeutic agents. Additionally, it is used in the synthesis of complex natural products and polymers .
Comparison with Similar Compounds
Similar compounds to tert-butyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isoindoline-2-carboxylate include other boronic esters such as 4,4,5,5-tetramethyl-1,3,2-dioxaborolane and 2-isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane. These compounds share the boronic ester functional group but differ in their substituents and overall structure. The unique feature of this compound is its isoindoline core, which provides additional reactivity and versatility in organic synthesis .
Properties
IUPAC Name |
tert-butyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-dihydroisoindole-2-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28BNO4/c1-17(2,3)23-16(22)21-11-13-8-9-15(10-14(13)12-21)20-24-18(4,5)19(6,7)25-20/h8-10H,11-12H2,1-7H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVNKCVZBPCUBLS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(CN(C3)C(=O)OC(C)(C)C)C=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28BNO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20582873 |
Source


|
| Record name | tert-Butyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-dihydro-2H-isoindole-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20582873 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
345.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
905273-91-8 |
Source


|
| Record name | tert-Butyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-dihydro-2H-isoindole-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20582873 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![1-(Benzo[d]thiazol-7-yl)ethanone](/img/structure/B1286781.png)



![1-[(3-Aminophenyl)methyl]-1,2,3,6-tetrahydropyridazine-3,6-dione](/img/structure/B1286803.png)

![4-[(Cyanomethyl)sulfanyl]benzoic acid](/img/structure/B1286821.png)
